molecular formula C15H26ClNO3 B13424754 Desacetyl Metipranolol Hydrochloride

Desacetyl Metipranolol Hydrochloride

Cat. No.: B13424754
M. Wt: 303.82 g/mol
InChI Key: HGJUPYQMZUBYSJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of Desacetyl Metipranolol Hydrochloride involves the deacetylation of Metipranolol. This process can be achieved using various chemical reagents and conditions. One common method involves the use of Me3SI (Trimethylsilyl iodide) as a catalyst for the chemoselective removal of acetyl groups . This method is efficient and can be performed under mild conditions, making it suitable for industrial production.

Chemical Reactions Analysis

Desacetyl Metipranolol Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Desacetyl Metipranolol Hydrochloride is similar to other beta-adrenergic antagonists, such as:

    Metipranolol: The parent compound from which this compound is derived.

    Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma. Unlike this compound, Timolol is not metabolized into an active form and has different pharmacokinetic properties.

    Betaxolol: A selective beta-1 adrenergic antagonist used for similar indications.

This compound is unique in its specific metabolic pathway and its role as an active metabolite of Metipranolol, providing a distinct pharmacological profile.

Properties

Molecular Formula

C15H26ClNO3

Molecular Weight

303.82 g/mol

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,5-trimethylphenol;hydrochloride

InChI

InChI=1S/C15H25NO3.ClH/c1-9(2)16-7-13(17)8-19-15-10(3)6-14(18)11(4)12(15)5;/h6,9,13,16-18H,7-8H2,1-5H3;1H

InChI Key

HGJUPYQMZUBYSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OCC(CNC(C)C)O)C)C)O.Cl

Origin of Product

United States

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